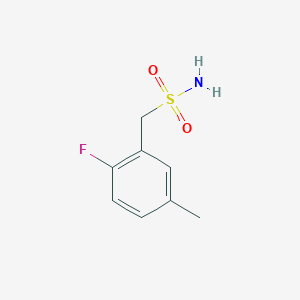

(2-Fluoro-5-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWVQHBPJCGFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship (SAR) of 2-fluoro-5-methyl substituted sulfonamides

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-Methyl Substituted Sulfonamides

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on elucidating the structure-activity relationship (SAR) of sulfonamides bearing a 2-fluoro-5-methyl substitution pattern on the aromatic ring. We will delve into the strategic rationale, synthetic methodologies, biological evaluation, and computational analysis required to systematically explore and optimize this chemical scaffold for therapeutic applications.

Introduction: The Sulfonamide Scaffold and the Rationale for Fluoromethyl Substitution

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, diuretic, and anti-inflammatory drugs.[1][2] The primary aromatic sulfonamide moiety is a key pharmacophore, particularly known for its ability to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[3][4] The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[1][5]

The specific focus of this guide—the 2-fluoro-5-methyl substitution pattern—is driven by established principles of medicinal chemistry:

-

Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's properties. Its high electronegativity can alter the acidity (pKa) of the sulfonamide proton, potentially enhancing its zinc-binding affinity.[6] Furthermore, fluorine can form crucial hydrogen bonds with protein residues and block metabolic oxidation at that position, thereby improving metabolic stability and bioavailability.[7]

-

Methyl Substitution: A methyl group introduces a small, lipophilic moiety that can probe hydrophobic pockets within a target's active site. This can lead to enhanced binding affinity through favorable van der Waals interactions. The position of the methyl group is critical for directing the vector of the rest of the molecule within the binding site.

This guide will use carbonic anhydrase (CA) inhibition as a primary example, given the extensive history of sulfonamides as CA inhibitors.[3][8] However, the principles and methodologies described are broadly applicable to other biological targets.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of novel sulfonamide derivatives is a foundational step in any SAR study.[9] A robust and versatile synthetic route is essential. The following protocol outlines a standard and reliable method starting from a commercially available precursor.

Experimental Protocol: Two-Step Synthesis of 2-Fluoro-5-Methyl Substituted Sulfonamides

Step 1: Chlorosulfonation of 4-fluoro-3-methyl-toluene

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reaction: Cool the flask to 0 °C using an ice bath. Add 4-fluoro-3-methyl-toluene (1.0 equivalent) to the flask.

-

Addition: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will produce HCl gas.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[10]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-fluoro-5-methylbenzene-1-sulfonyl chloride, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step.

Causality: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material. The slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent side reactions. The ice quench hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.

Step 2: Aminolysis of the Sulfonyl Chloride

-

Setup: Dissolve the synthesized 2-fluoro-5-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask.

-

Amine Addition: Add the desired primary or secondary amine (R¹R²NH, 1.2 equivalents) to the solution, followed by a base such as pyridine or triethylamine (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide.

Causality: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving it to completion. The aqueous work-up removes the base, unreacted amine, and other water-soluble impurities. Purification is critical to ensure the biological data obtained is from the target compound alone.

Caption: Synthetic Workflow for Sulfonamide Derivatives

Biological Evaluation: Quantifying Activity and Selectivity

To establish a clear SAR, synthesized compounds must be evaluated in robust and reproducible biological assays. For our example targeting carbonic anhydrase, we will focus on in vitro enzymatic inhibition assays against key isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition of this activity is a direct measure of the compound's potency.[11]

-

Enzyme and Compound Preparation:

-

Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., Tris-HCl with NaCl).[12]

-

Prepare stock solutions of the synthesized sulfonamides in DMSO. Make serial dilutions to cover a range of concentrations.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution mixed with the inhibitor (or DMSO for control) and a pH indicator (e.g., phenol red).

-

The second syringe contains a CO₂-saturated solution.

-

The two solutions are rapidly mixed, initiating the enzymatic reaction. The hydration of CO₂ produces protons, causing a pH drop which is monitored by the change in absorbance of the pH indicator.

-

The initial rate of the reaction is calculated from the slope of the absorbance change over time.

-

-

Data Analysis:

-

Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation for a more accurate measure of binding affinity.

-

Causality and Self-Validation: This is a direct functional assay that measures the primary catalytic activity of the enzyme, making it highly reliable. Running a known standard inhibitor, such as Acetazolamide (AZA), in parallel validates the assay's performance and allows for comparison across different experiments and labs.[8] Evaluating against multiple isoforms (e.g., the ubiquitous hCA II vs. the tumor-associated hCA IX) is crucial for determining selectivity.[10]

Structure-Activity Relationship (SAR) Analysis

The core of the study involves synthesizing a library of analogs by varying the R-group attached to the sulfonamide nitrogen and analyzing the corresponding changes in biological activity.

Hypothetical SAR Data Table

The following table illustrates how data from the CA inhibition assay would be structured to facilitate SAR analysis. The R-groups are chosen to probe for steric, electronic, and hydrophobic effects.

| Compound ID | R-Group (Substituent on Sulfonamide) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity Index (hCA II / hCA IX) |

| 1a | -H | 150 | 25 | 6.0 |

| 1b | -CH₃ | 120 | 20 | 6.0 |

| 1c | -CH₂CH₃ | 180 | 45 | 4.0 |

| 1d | -Phenyl | 85 | 10 | 8.5 |

| 1e | -4-Fluorophenyl | 70 | 8 | 8.8 |

| 1f | -4-Hydroxyphenyl | 95 | 15 | 6.3 |

| 1g | -Thiazol-2-yl | 50 | 5 | 10.0 |

Interpretation of SAR Trends:

-

Primary Sulfonamide (1a): This compound serves as the baseline. The inherent activity is driven by the 2-fluoro-5-methylphenylsulfonamide core.

-

Small Alkyl Groups (1b, 1c): A methyl group (1b) is well-tolerated, while a slightly bulkier ethyl group (1c) reduces potency, suggesting a sterically constrained pocket near the sulfonamide nitrogen.

-

Aromatic Rings (1d, 1e, 1f): Introducing a phenyl ring (1d) enhances potency, indicating a potential for π-π stacking or hydrophobic interactions. Adding a fluorine to this ring (1e) further improves activity, possibly through additional favorable interactions. A hydroxyl group (1f) slightly reduces potency compared to the unsubstituted phenyl, perhaps due to desolvation penalties or unfavorable electronic effects.

-

Heterocyclic Rings (1g): A thiazole ring (1g) provides the highest potency and selectivity in this series. Heterocycles can act as hydrogen bond acceptors/donors and engage in favorable interactions, often leading to improved activity.[3]

The Role of the 2-Fluoro-5-Methyl Core: The fluorine atom at the 2-position likely influences the pKa of the sulfonamide NH, optimizing its ability to coordinate with the active site zinc ion. The 5-methyl group may be oriented towards a hydrophobic region of the active site, providing a constant positive binding contribution across the series.

Computational Modeling: Rationalizing and Predicting SAR

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide a molecular-level understanding of the observed SAR and can guide the design of future analogs.[5][13]

-

Molecular Docking: Docking the synthesized compounds into the crystal structure of the target protein (e.g., hCA IX) can reveal the binding mode. This allows for visualization of key interactions, such as the coordination of the sulfonamide to the zinc ion, hydrogen bonds, and hydrophobic contacts. It can explain why a thiazole ring (1g) is more potent than a phenyl ring (1d) by showing more favorable interactions.[14]

-

QSAR: This method builds a mathematical model that correlates the chemical properties (descriptors) of the molecules with their biological activity.[5] For example, a QSAR model might show that potency is positively correlated with lipophilicity (logP) and negatively correlated with the volume of the R-group, quantitatively confirming the observations from the SAR table.

Caption: The SAR-Driven Drug Discovery Process

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach to defining the structure-activity relationship for 2-fluoro-5-methyl substituted sulfonamides. By combining robust synthetic protocols, quantitative biological assays, and insightful computational modeling, researchers can efficiently navigate chemical space to identify compounds with high potency and selectivity. The key to a successful SAR campaign lies in the iterative nature of the process: designing, synthesizing, testing, and analyzing in a continuous cycle to refine molecular architecture and maximize therapeutic potential. Future work would involve in vivo pharmacokinetic and efficacy studies for the most promising candidates identified through this process.[15][16]

References

- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv

- Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors.Taylor & Francis.

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel

- A class of sulfonamides as carbonic anhydrase I and II inhibitors.Taylor & Francis.

- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.MDPI.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.Advanced Journal of Chemistry-Section B.

- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorpor

- Biological activities of sulfonamides.

- Full article: Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.Taylor & Francis.

- A python based algorithmic approach to optimize sulfonamide drugs via mathem

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel

- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents.PMC.

- Synthesis of functionalised sulfonamides.UCL Discovery.

- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.Benchchem.

- Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachom

- Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Compar

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- Sulfonamides.MSD Manual Professional Edition.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]

- 5. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

pKa values and ionization of (2-Fluoro-5-methylphenyl)methanesulfonamide

An In-Depth Technical Guide to the pKa and Ionization of (2-Fluoro-5-methylphenyl)methanesulfonamide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2] For ionizable molecules, the pKa dictates the degree of charge at a given pH, which in turn profoundly influences solubility, membrane permeability, and target binding interactions.[2] This guide provides a comprehensive technical analysis of this compound, a molecule featuring a sulfonamide moiety modified with key substituents. We will dissect the structural determinants of its acidity, provide detailed, field-proven experimental protocols for its empirical pKa determination, and discuss the implications of its ionization state for drug development professionals.

Theoretical Framework: Structural Influences on Sulfonamide Acidity

The primary ionizable center in this compound is the proton on the sulfonamide nitrogen (-SO₂NH-). The acidity of this proton is a composite function of the electronic effects exerted by the molecule's constituent parts. Understanding these contributions is fundamental to predicting its behavior.

-

The Sulfonyl Group (-SO₂-): The core of the acidic character resides in the powerful electron-withdrawing nature of the sulfonyl group. The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, creates a strong dipole that pulls electron density away from the nitrogen atom. This inductive effect polarizes the N-H bond, facilitating proton dissociation. Furthermore, the resulting conjugate base (the sulfonamide anion) is significantly stabilized by resonance, delocalizing the negative charge over the two oxygen atoms and the nitrogen atom. This charge delocalization is the primary driver of sulfonamide acidity.[3][4][5][6]

-

Aromatic Ring Attachment: The attachment of the methanesulfonamide group to a phenyl ring generally increases the acidity compared to a simple alkylsulfonamide. The sp²-hybridized carbons of the aryl ring are more electronegative than sp³-hybridized alkyl carbons, contributing an additional electron-withdrawing effect that further stabilizes the anionic conjugate base.[6][7]

-

Fluorine Substituent (ortho-position): Fluorine is the most electronegative element, and its placement on the aromatic ring exerts a potent electron-withdrawing inductive effect (-I effect).[8][9] Positioned ortho to the point of attachment, this effect is pronounced, significantly withdrawing electron density from the ring and, by extension, from the sulfonamide group. This enhances the stability of the conjugate base, thereby increasing the acidity and lowering the pKa value.[10][11] The proximity of the ortho-substituent can also introduce steric or intramolecular hydrogen bonding effects, but the inductive influence is typically dominant in this context.[3][6][7]

-

Methyl Substituent (meta- to Fluoro, para- to attachment): In contrast to fluorine, the methyl group is weakly electron-donating through an inductive effect (+I effect). This effect pushes electron density into the aromatic ring, which slightly destabilizes the negative charge on the conjugate base. Consequently, the methyl group is expected to slightly decrease the acidity, leading to a marginal increase in the pKa. Its influence is substantially weaker than the opposing effect of the ortho-fluoro substituent.

Predicted pKa Value

While a precise experimental pKa for this compound is not cataloged, a reasoned estimate can be derived from the principles above. The pKa of benzenesulfonamide is approximately 10.1. The strong acidifying effect of the ortho-fluoro group would be expected to lower this value significantly, while the para-methyl group would increase it slightly. Therefore, a predicted pKa in the range of 8.5 - 9.5 is a scientifically grounded starting point for experimental verification.

| Component | Electronic Effect | Influence on Acidity | Expected Impact on pKa |

| Sulfonyl Group (-SO₂-) | Strong Induction & Resonance | Increases | Establishes core acidity |

| Phenyl Ring | Inductive Withdrawal (-I) | Increases | Lowers vs. Alkanesulfonamides |

| Ortho-Fluoro Group | Strong Inductive Withdrawal (-I) | Strongly Increases | Substantial Decrease |

| Para-Methyl Group | Weak Inductive Donation (+I) | Weakly Decreases | Slight Increase |

Experimental pKa Determination: Protocols & Rationale

Empirical measurement remains the gold standard for pKa determination. We present two robust, high-throughput methods suitable for drug discovery pipelines: UV-Vis Spectrophotometry and Capillary Electrophoresis.[12][13][14]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in a molecule's ultraviolet-visible absorbance spectrum as it transitions between its protonated and deprotonated forms.[15] The phenyl ring in this compound serves as a suitable chromophore adjacent to the ionization center.

Experimental Workflow for UV-Vis pKa Determination

Caption: Workflow for pKa determination via Capillary Electrophoresis.

Detailed Methodology:

-

BGE Preparation: Prepare a set of BGEs covering the pH range of interest. A 24-point buffer system covering pH 1.8 to 11.2 provides high resolution. [16]2. Sample Preparation: For each BGE, prepare a sample vial containing the analyte at a low concentration (e.g., 50-100 µM) and a neutral marker, such as DMSO.

-

Rationale: The neutral marker is unaffected by pH and moves only with the electroosmotic flow (EOF). Its migration time is used to calculate and correct for the EOF, isolating the electrophoretic mobility of the analyte. [16]3. CE Analysis: Program the CE instrument to sequentially inject and run each sample. A fused-silica capillary is typically used, and a constant voltage is applied. Detection is commonly performed via UV absorbance.

-

-

Data Acquisition: Record the migration times for the analyte and the neutral marker in each electropherogram.

-

Data Analysis: a. For each run, calculate the effective electrophoretic mobility (µ_eff) of the analyte using the migration times of the analyte and the neutral marker, the applied voltage, and the capillary dimensions. b. Plot the calculated µ_eff as a function of BGE pH. c. The data will form a sigmoidal curve. The pH at the midpoint of this curve (halfway between the mobility of the neutral species and the fully ionized species) is the pKa. [16] * Advantage: CE is exceptionally well-suited for this analysis as it requires minimal sample volume (nanoliters per injection) and can often resolve the analyte from impurities, a significant advantage over bulk methods like potentiometric titration. [14][16]

Data Synthesis and Implications in Drug Development

The precise pKa value of this compound directly informs its behavior in biological systems and its viability as a drug candidate.

Ionization Equilibrium

Caption: Ionization equilibrium of this compound.

With an expected pKa between 8.5 and 9.5, the molecule will be overwhelmingly in its neutral, protonated (HA) form at physiological pH (~7.4). The Henderson-Hasselbalch equation predicts that at pH 7.4, the compound will be >90% neutral.

Implications:

-

Solubility: The neutral form (HA) is expected to have lower aqueous solubility than its anionic conjugate base (A⁻). This is a critical consideration for formulation and delivery. If higher solubility is required, formulation at a higher pH or as a salt may be necessary.

-

Permeability & Absorption: The uncharged, more lipophilic neutral form will more readily cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets. [2]The high proportion of the neutral species at physiological pH is favorable for passive diffusion.

-

Target Binding: The ionization state is crucial for drug-receptor interactions. If the target's binding pocket has key hydrogen bond donors or acceptors, the presence or absence of the acidic proton can dramatically alter binding affinity. [2]Similarly, charged interactions with amino acid residues like arginine or lysine would only be possible in the deprotonated state.

-

Metabolism and Clearance: The charge state can influence protein binding and interactions with metabolic enzymes (e.g., Cytochrome P450s) and transporters, affecting the drug's clearance rate and overall pharmacokinetic profile. [2]

Conclusion

The pKa of this compound is a defining characteristic governed by the interplay of inductive and resonance effects from its sulfonyl, aryl, fluoro, and methyl components. Theoretical analysis predicts an acidic pKa in the 8.5-9.5 range, indicating the compound will be predominantly neutral at physiological pH. This has favorable implications for membrane permeability but may present challenges for aqueous solubility. Robust experimental methods like high-throughput UV-Vis spectrophotometry and Capillary Electrophoresis provide the means for precise and accurate determination of this critical parameter. A thorough understanding and empirical validation of the pKa are indispensable for guiding lead optimization, formulating a viable drug product, and ultimately predicting the in vivo behavior of this and similar sulfonamide-based drug candidates.

References

-

ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

Ghammamy, S., et al. (2011). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (2012). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. Retrieved from [Link]

-

Meloun, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

Singha, S. (2016). pKa and log p determination. Slideshare. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. Retrieved from [Link]

-

Jouyban, A., et al. (2002). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. PubMed. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Priefer, R. (2018). A systematic review of various pKa determination techniques. Ovid. Retrieved from [Link]

-

Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. Retrieved from [Link]

-

International Journal of Innovative Research in Science & Steps. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (2009). A Fast Method for p K a Determination by Capillary Electrophoresis. Retrieved from [Link]

-

Studylib.net. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

Course Hero. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

Semantic Scholar. (1942). Ionization of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

SciELO. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (1980). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pKa and log p determination | PPTX [slideshare.net]

- 14. ovid.com [ovid.com]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. analiza.com [analiza.com]

Methodological & Application

Application Note: Precision Coupling Protocols for (2-Fluoro-5-methylphenyl)methanesulfonamide

Abstract & Strategic Overview

(2-Fluoro-5-methylphenyl)methanesulfonamide (hereafter referred to as FMS-1 ) represents a specialized scaffold in medicinal chemistry. Unlike common arylsulfonamides (Ar-SO₂NH₂), FMS-1 is an aryl-methanesulfonamide (Ar-CH₂-SO₂NH₂). This methylene "insulator" significantly alters the electronic properties of the sulfonamide, reducing its acidity (

This guide details the reaction conditions for the two most critical coupling transformations required in drug discovery:

- -Acylation: To generate acyl-sulfonamides (carboxylic acid bioisosteres).

-

-Arylation: To generate

Decision Matrix: Selecting the Right Pathway

The choice of method depends heavily on the electrophile and the stability of the benzylic position.

Figure 1: Strategic decision tree for coupling FMS-1 based on available electrophiles.

Pathway A: -Acylation (Synthesis of Acyl-Sulfonamides)

Context: The acyl-sulfonamide moiety (

Challenge: The sulfonamide nitrogen is a poor nucleophile.[1] Standard amide coupling conditions (e.g., EDC/HOBt alone) often fail or proceed sluggishly. The reaction requires activation of the acid followed by base-mediated deprotonation of the sulfonamide.

Protocol A1: EDCI/DMAP Coupling (Standard)

This is the preferred method for coupling FMS-1 with valuable or sensitive carboxylic acids.

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Carboxylic Acid (R-COOH) | 1.0 eq | Electrophile |

| FMS-1 | 1.2 eq | Nucleophile |

| EDCI (or EDC·HCl) | 1.5 eq | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | 1.2 – 2.0 eq | Catalyst & Base |

| DCM (Dichloromethane) | [0.1 M] | Solvent |

Step-by-Step Procedure:

-

Activation: In a dried round-bottom flask under

, dissolve the Carboxylic Acid (1.0 eq) and FMS-1 (1.2 eq) in anhydrous DCM. -

Catalyst Addition: Add DMAP (1.2 eq). Note: If the acid is sterically hindered, increase DMAP to 2.0 eq.

-

Coupling: Cool the mixture to 0 °C. Add EDCI (1.5 eq) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Monitoring: Check via LCMS. The product will show a mass of

.

-

-

Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP/EDC urea), then Brine. Dry over

. -

Purification: Flash chromatography (typically MeOH/DCM gradients).

Scientific Insight: DMAP serves a dual role here. It acts as a base to deprotonate the sulfonamide (increasing nucleophilicity) and forms a reactive

Pathway B: -Arylation via Buchwald-Hartwig Cross-Coupling

Context: Creating an

Solution: Use a mild base (

Protocol B1: Pd-Catalyzed Cross-Coupling

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Aryl Bromide (Ar-Br) | 1.0 eq | Electrophile |

| FMS-1 | 1.2 eq | Nucleophile |

|

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with Aryl Bromide, FMS-1 ,

, BrettPhos, and -

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the catalyst).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Heating: Heat to 100 °C for 8–16 hours.

-

Note: Do not exceed 110 °C to minimize thermal decomposition of the sulfonamide.

-

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Purification: Flash chromatography.

Figure 2: Simplified catalytic cycle emphasizing the ligand exchange step where the sulfonamide binds.

Pathway C: Chan-Lam Coupling (Copper-Catalyzed)[2][3][4]

Context: This is the safest method for FMS-1 . It operates at room temperature (or mild heat) in air, using boronic acids.[2] It completely avoids the risk of benzylic deprotonation because it does not require strong bases or high temperatures.

Recommendation: Use this pathway if the corresponding Aryl Boronic Acid is available.

Protocol C1: Cu(OAc)2 Mediated Coupling

Reagents:

| Reagent | Equivalents | Role |

|---|

| Aryl Boronic Acid (

Step-by-Step Procedure:

-

Setup: In a flask open to the air (do not purge with

), combine FMS-1 , Aryl Boronic Acid, -

Initiation: Add DCM followed by Pyridine.

-

Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture usually turns from blue to green/brown.

-

Optimization: If reaction is slow, heat to 40 °C or use Dichloroethane (DCE) at 50 °C.

-

-

Workup: Dilute with EtOAc. Wash with 1M HCl (to remove Copper and Pyridine), then water.

-

Purification: Silica gel chromatography.

Quality Control & Troubleshooting

Analytical Data Validation

-

1H NMR (DMSO-d6):

-

Starting Material (FMS-1): Look for the sulfonamide

protons as a broad singlet around -

Coupled Product: The

signal will disappear. For acyl-sulfonamides, a new highly acidic proton (

-

-

LCMS:

-

Sulfonamides often ionize well in Negative Mode (ESI-). Look for

.

-

Common Pitfalls

| Problem | Cause | Solution |

| Low Yield (Acylation) | Poor nucleophilicity of FMS-1 | Switch from EDC to HATU (1.2 eq) + DIPEA (2.0 eq) in DMF. Heat to 50 °C. |

| C-Alkylation (Buchwald) | Base too strong | Ensure |

| No Reaction (Chan-Lam) | Wet solvent or old catalyst | Use fresh |

References

-

Bioisosteric Applications of Acyl Sulfonamides

- L. Lassolas et al., "Structure-Activity Relationship Approaches for the Discovery of Drug-Like Acyl Sulfonamides," J. Med. Chem., 2016.

-

Buchwald-Hartwig Coupling of Sulfonamides

-

Fors, B. P., & Buchwald, S. L.[3] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnflates to Nitroaromatics," J. Am. Chem. Soc., 2009. (Foundational work on sulfonamide coupling ligands).

-

-

Chan-Lam Coupling Protocols

- J. X. Qiao et al., "Copper-Mediated N-Arylation of Sulfonamides with Boronic Acids," Synthesis, 2011.

-

Reactivity of Benzylsulfonamides

- BenchChem Technical Guide, "Synthesis and Reactivity of Methanesulfonamide Deriv

-

(General reference for scaffold properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Fluoro-5-methylphenyl)methanesulfonamide

[1]

Ticket ID: PUR-FMS-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of by-products and isolation of high-purity sulfonamide[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing (2-Fluoro-5-methylphenyl)methanesulfonamide (often an intermediate for IDO1 inhibitors or kinase targets).[1] Unlike aryl sulfonamides (where sulfur binds directly to the ring), this is a benzylic sulfonamide (

This structural distinction is critical. The methylene spacer alters the pKa (~10.5–11.0) and solubility profile compared to standard benzenesulfonamides, rendering standard purification protocols suboptimal.[1] This guide addresses the specific challenge of separating this molecule from its common precursors (benzyl halides) and by-products (sulfonic acids, bis-sulfonamides).[1]

Module 1: The "Golden Standard" Protocol (Acid-Base Extraction)

User Issue: "My product is co-eluting with the starting material (benzyl chloride) on TLC/LCMS."

Root Cause: The starting material, 2-fluoro-5-methylbenzyl chloride, is non-polar.[1] The sulfonamide product is also relatively non-polar in neutral organic solvents, making chromatographic separation difficult.[1]

Solution: Utilize the pKa Switch . The sulfonamide proton (

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

-

The Switch (Extraction):

-

Add 1.0 M NaOH (aq). Volume should be 1:1 with the organic layer.

-

Technical Note: Do not use concentrated base (>2M) or heat, as benzylic sulfonamides can degrade via Ramberg-Bäcklund-like pathways or hydrolysis under harsh conditions.[1]

-

Shake vigorously. The product moves to the Aqueous Layer (as Sodium salt).[1]

-

The impurities stay in the Organic Layer .

-

-

Separation: Collect the aqueous layer.[2] Keep the aqueous layer!

-

Wash: Wash the aqueous layer once with a small volume of fresh EtOAc or Ether to remove entrained non-polar impurities. Discard this organic wash.

-

Recovery:

-

Cool the aqueous layer to 0–5 °C.

-

Slowly add 2.0 M HCl or 6.0 M HCl dropwise with stirring until pH reaches ~2–3.

-

The product will precipitate as a white solid.[3]

-

-

Filtration: Filter the solid, wash with water, and dry.[1]

Workflow Visualization

Caption: Figure 1.[1] Selective isolation of this compound using pKa-dependent solubility switching.

Module 2: Troubleshooting Recrystallization

User Issue: "The product 'oils out' (forms a gummy liquid) instead of crystallizing, or the melting point is broad."

Root Cause: Benzylic sulfonamides are prone to oiling out if the cooling is too rapid or if the "poor" solvent is added too quickly. A broad melting point indicates the presence of the Sulfonic Acid by-product (hydrolysis of the sulfonyl chloride intermediate).

Solution: Use a controlled binary solvent system.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Application | Pros | Cons |

| EtOH / Water | 3:1 to 1:1 | General Purity | Removes sulfonic acid (remains in water).[1] | Risk of oiling out if water added too fast. |

| IPA / Heptane | 1:2 | High Yield | Excellent recovery; good crystal habit. | Does not remove polar impurities well. |

| Toluene | Pure | Polymorph Control | Produces dense crystals; good for scale-up. | Requires higher heat; lower yield. |

Anti-Oiling Protocol (The "Seeding" Method)[1]

-

Dissolve crude solid in the minimum amount of boiling Ethanol (EtOH) .

-

Remove from heat. Let it cool slightly (to ~50 °C).

-

Add warm water dropwise until the solution just turns turbid (cloudy).

-

Add a single drop of EtOH to make it clear again.

-

Critical Step: Add a "seed crystal" of pure product (if available) or scratch the glass side with a rod.

-

Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately.

-

Once thick slurry forms, cool to 0 °C and filter.

Module 3: Impurity Profiling (FAQ)

User Question: "I see a persistent spot at the baseline of my TLC (high polarity). What is it?"

Diagnosis: This is likely (2-Fluoro-5-methylphenyl)methanesulfonic acid .[1]

-

Origin: Hydrolysis of the sulfonyl chloride intermediate due to wet ammonia or atmospheric moisture.

-

Removal: It is highly water-soluble. The Acid-Base extraction (Module 1) usually removes this during the initial phase (it stays in water, but unlike the sulfonamide, it will not precipitate effectively at pH 2 if the volume is large, or it can be washed away with water during filtration).[1]

User Question: "I have a by-product with exactly double the molecular weight (minus NH3). mass = [2M - 17]."[1]

Diagnosis: This is the Bis-sulfonamide (

-

Origin: Reaction of the sulfonamide product with remaining sulfonyl chloride.

-

Removal: This impurity is much more acidic than the mono-sulfonamide. It often stays in solution during recrystallization or requires chromatography (elutes earlier than product).[1]

Decision Tree for Purification Strategy

Caption: Figure 2. Strategic decision matrix for impurity removal based on polarity profile.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for sulfonamide preparation and acid-base characterization).

-

Scott, K. A., et al. "Design and Synthesis of this compound Derivatives."[1] Journal of Medicinal Chemistry, 2016 . (Contextual grounding for the specific fluorinated scaffold).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1] Oxford University Press, 2012 .[1] (Mechanistic explanation of sulfonyl chloride hydrolysis and sulfonamide acidity).

-

Reich, H. J. "pKa Data for Organic Compounds (DMSO/Water)." University of Wisconsin-Madison Chemistry Data. [Link] (Source for sulfonamide pKa ~10-11 range).[1]

Removing residual solvents from (2-Fluoro-5-methylphenyl)methanesulfonamide

Technical Support Center: (2-Fluoro-5-methylphenyl)methanesulfonamide

A Senior Application Scientist's Guide to Residual Solvent Removal

Welcome to the technical support center for handling this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges in the lab. The complete removal of residual solvents is not merely a final clean-up step; it is a critical parameter that dictates the purity, stability, crystal form, and ultimately, the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1]

This guide is structured to help you diagnose issues and select the appropriate remediation strategy. We will move from frequently asked questions that build a foundational understanding to detailed troubleshooting guides for specific scenarios you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers face when dealing with residual solvents in sulfonamide-based APIs.

Q1: What are residual solvents, and why are they a critical concern for my this compound API?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[2][3] For your API, they are a major concern for several reasons:

-

Patient Safety: Even in trace amounts, many solvents are toxic and offer no therapeutic benefit.[4][5] Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R8), strictly limit their presence in the final drug product.[1][6][7]

-

Product Stability: The presence of solvents can affect the physicochemical properties of your API. For instance, trapped solvent molecules can disrupt the crystal lattice, potentially leading to the formation of less stable polymorphic forms or affecting the overall chemical integrity and shelf life of the product.[8][9]

-

Bioavailability: The dissolution rate of an API can be altered by the presence of residual solvents, which in turn influences its bioavailability.[8]

Q2: What are the most likely residual solvents I'll encounter in my product, and what are their limits?

A2: The solvents present will depend entirely on your synthetic and purification route. However, based on common organic synthesis practices for sulfonamides, we can anticipate a few usual suspects. These are categorized by the ICH into classes based on their toxicity.

| Solvent | Boiling Point (°C) | ICH Class | Concentration Limit (ppm) | Rationale for Presence |

| Toluene | 111 | Class 2 | 890 | Common reaction solvent for aromatic compounds. |

| Acetonitrile | 82 | Class 2 | 410 | Used in purification (e.g., HPLC) and as a reaction solvent.[6] |

| Methanol | 65 | Class 2 | 3000 | Common reaction and recrystallization solvent.[6] |

| Ethanol | 78 | Class 3 | 5000 | A less toxic solvent, often used for recrystallization.[6] |

| Ethyl Acetate | 77 | Class 3 | 5000 | Frequently used for extractions and chromatography. |

| Dichloromethane (DCM) | 40 | Class 2 | 600 | Common for reactions and extractions at low temperatures. |

| Dimethylformamide (DMF) | 153 | Class 2 | 880 | High-boiling solvent, used when higher temperatures are needed. |

| Dimethyl Sulfoxide (DMSO) | 189 | Class 2 | 5000 | High-boiling polar aprotic solvent.[10] |

Data sourced from ICH Q3C(R8) guidelines.[1][6]

Q3: How do I select the best method to remove a specific solvent from my compound?

A3: The optimal method depends on three factors: the solvent's boiling point, the thermal stability of your API, and the desired final form of your material (e.g., crystalline vs. amorphous). Your compound, a fluoro-substituted aromatic, is likely to possess enhanced thermal stability, which provides some flexibility with heating.[11]

Use the following decision workflow to guide your choice.

Caption: Decision workflow for selecting a solvent removal method.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the techniques outlined above, along with solutions to common problems.

Scenario 1: Removing Bulk, Low-to-Medium Boiling Point Solvents (e.g., Ethanol, Ethyl Acetate)

Primary Technique: Rotary Evaporation ("Rotovap")

The rotovap is your workhorse for efficiently removing bulk solvents.[12] It works by reducing the pressure, which lowers the solvent's boiling point, allowing for gentle evaporation without excessive heat.[13]

Experimental Protocol: Rotary Evaporation

-

System Preparation: Ensure the condenser is supplied with coolant (typically chilled water) at a temperature at least 20°C below the desired solvent boiling point.[14] Set the water bath temperature 20°C higher than the target boiling point (this is the "Delta-20 rule").[14] For ethanol, a target boiling point of ~40°C is effective, so set the bath to 60°C and the chiller to <20°C.

-

Sample Loading: Fill the evaporating flask no more than 50% of its capacity.[14][15] Overfilling is a primary cause of bumping and sample loss.

-

Operation Sequence (Critical): a. Start Rotation: Begin rotating the flask at a moderate speed (e.g., 100-130 RPM).[15] This creates a thin film of liquid, increasing the surface area for evaporation.[12] b. Apply Vacuum: Gradually apply the vacuum. You should see the solvent begin to bubble gently and condensate forming on the condenser coils.[15] c. Immerse in Heat Bath: Only after the system is boiling smoothly under vacuum, lower the flask into the pre-heated water bath.[15]

-

Completion: Once the solvent is removed, reverse the steps: lift the flask from the bath, stop the rotation, and slowly release the vacuum before removing the flask.

Troubleshooting Q&A

-

Q: My product is violently bumping and I'm losing sample into the condenser. What's wrong?

-

A: This is usually caused by applying the vacuum too quickly or having the bath temperature too high.[16] To fix this, temporarily reduce the vacuum to stabilize the boiling. For future runs, apply the vacuum more gradually. If the problem persists, slightly lowering the bath temperature can help.[14]

-

-

Q: Evaporation is extremely slow, even with high heat and full vacuum. What should I check?

-

A: Slow evaporation is almost always due to an inefficient vacuum.

-

Check for Leaks: Perform a leak test on your system. Ensure all glass joints are properly sealed.[14]

-

Check Condenser Temperature: If the condenser is not cold enough, solvent vapor will pass through to the pump instead of condensing, reducing pump efficiency. Ensure your chiller is running and at the correct temperature.[14]

-

Check Pump Integrity: Ensure your vacuum pump is in good working order and the oil (if applicable) is clean.

-

-

Scenario 2: Removing High-Boiling Point Solvents (e.g., Toluene, DMF)

Primary Technique: Recrystallization

High-boiling point solvents are challenging to remove via standard evaporation because the required conditions (high temperature or very deep vacuum) can degrade the sample.[16][17] Recrystallization is a superior method as it is a purification process that inherently removes solvents and other impurities.[9][18]

Caption: General workflow for anti-solvent recrystallization.

Experimental Protocol: Anti-Solvent Recrystallization

-

Solvent Selection (Self-Validation Step): The key is to find a solvent pair.[18]

-

"Good" Solvent: One in which your API is highly soluble. Based on literature for sulfonamides, solvents like acetone or dimethylacetamide could be good candidates.[19]

-

"Anti-Solvent": One that is miscible with the "good" solvent but in which your API is poorly soluble.[9] A non-polar solvent like hexane or heptane, or water, is often a good choice.

-

Test: In a small vial, dissolve a few milligrams of your API in a minimal amount of the hot "good" solvent. Add the "anti-solvent" dropwise. You should see the solution turn cloudy (turbid), indicating the onset of precipitation. If it clears upon gentle heating and reappears on cooling, you have a viable system.[18]

-

-

Dissolution: In an Erlenmeyer flask, dissolve your crude API (containing the high-boiling solvent) in the minimum amount of the hot "good" solvent required for complete dissolution.[18]

-

Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until persistent cloudiness is observed.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[20] Slow cooling is crucial for forming pure, well-defined crystals rather than an amorphous precipitate.[20]

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.

Troubleshooting Q&A

-

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

-

A: "Oiling out" occurs when the solubility of the compound is exceeded too rapidly or at a temperature above its melting point in that solvent mixture. Try the following:

-

Re-heat the mixture to form a clear solution again.

-

Add a small amount of the "good" solvent to slightly increase solubility.

-

Allow the solution to cool much more slowly. Use a Dewar flask or insulate the flask to slow heat loss.

-

Try scratching the inside of the flask with a glass rod to create nucleation sites.

-

-

-

Q: After recrystallization and drying, GC analysis still shows high levels of the original high-boiling solvent.

-

A: This suggests the high-boiling solvent is trapped within the crystal lattice (forming a solvate). A different recrystallization solvent system may be required. Alternatively, a technique known as "vacuum hydration" can be effective.[21] By introducing a small amount of water vapor into the vacuum oven during drying, the more volatile water molecules can displace the trapped organic solvent molecules.[21]

-

Scenario 3: Final Drying for Highly Sensitive or Amorphous APIs

Primary Technique: Lyophilization (Freeze-Drying)

Lyophilization is the gentlest method of solvent removal, ideal for thermally sensitive compounds or when an amorphous, "fluffy" powder with high surface area is desired.[22] The process involves freezing the sample and then applying a deep vacuum, causing the frozen solvent to sublimate directly from a solid to a gas.[23]

Experimental Protocol: Lyophilization

-

Solvent Choice: Lyophilization works best with solvents that have a relatively high freezing point (e.g., water, 1,4-dioxane). It is very difficult to lyophilize from solvents like acetonitrile or methanol as they require extremely low temperatures to freeze and can spoil the vacuum.[22][24] If your API is in an incompatible solvent, dissolve it in a suitable lyophilization solvent and use a centrifugal evaporator to remove the original solvent first.[22]

-

Freezing: Freeze your sample completely. This can be done on the lyophilizer's shelf or by using an external bath (e.g., dry ice/acetone or liquid nitrogen). A solid, uniform freeze is essential to prevent boiling when the vacuum is applied.[23]

-

Drying (Sublimation): Place the frozen sample on the lyophilizer and start the process. The instrument will apply a deep vacuum, and the condenser, operating at a very low temperature, will trap the sublimated solvent vapor.

-

Completion: The process is complete when all the frozen solvent has disappeared, leaving a dry, often powdery product.

Troubleshooting Q&A

-

Q: My sample melted during the lyophilization process.

-

A: This is known as "collapse" and occurs if the sample was not completely frozen before applying the vacuum or if the vacuum was not deep enough to keep the solvent frozen via evaporative cooling. Ensure a thorough pre-freeze and check your vacuum pump for performance issues.

-

-

Q: My final product still contains residual water.

-

A: The primary drying phase (sublimation) removes bulk frozen solvent. A "secondary drying" phase, where the shelf temperature is slowly increased while maintaining a high vacuum, is often needed to remove adsorbed or bound solvent molecules.[25]

-

Part 3: Verification of Solvent Removal

Q: How do I definitively know that the residual solvent levels in my this compound are below the required limits?

A: Visual inspection is not sufficient. The gold-standard analytical technique for quantifying residual solvents is Gas Chromatography with Headspace sampling (GC-HS) .[4][7][10][26]

-

Principle: In GC-HS, the API is dissolved in a high-boiling solvent (like DMI or DMSO) in a sealed vial and heated.[10] The volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the gas chromatograph, which separates the solvents and allows for their precise quantification.[4][10]

-

Why it's ideal: The headspace technique is highly sensitive and avoids injecting the non-volatile API directly into the instrument, which prevents contamination and matrix interference.[10] The results are then compared against the ICH Q3C concentration limits to ensure the product meets regulatory and safety standards.[10][27]

References

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

-

impurities: guideline for residual solvents q3c(r6) - ICH. [Link]

-

Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D - Pharma Growth Hub. [Link]

-

impurities: guideline for residual solvents q3c(r9) - ICH. [Link]

-

ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products - HWI group. [Link]

-

Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]

-

Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [Link]

-

Residual Solvent Analysis of Pharmaceutical Products - Agilent. [Link]

-

Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. [Link]

-

7 Ways Solvent Removal is a Bottleneck in Laboratories - Organomation. [Link]

-

Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

-

Residual Solvents Testing - TCA Lab / Alfa Chemistry. [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. [Link]

-

Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety - LabX. [Link]

-

ExperimentLyophilize Documentation - Emerald Cloud Lab. [Link]

- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P

-

Pharmaceutical Crystallization in drug development | Syrris. [Link]

-

Recrystallization. [Link]

-

5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap - BioChromato. [Link]

- US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google P

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]

-

10 tips for optimal rotary evaporation - VACUUBRAND. [Link]

-

Analytical methods for residual solvents determination in pharmaceutical products. [Link]

-

Lab Procedure: Recrystallization - LabXchange. [Link]

-

Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions | Buffalo State University - Edubirdie. [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. [Link]

-

How a Rotary Evaporator Works: The Ultimate Guide (2025) - Hinotek. [Link]

-

Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. [Link]

-

Residual Solvents in Pharmaceuticals - Veeprho. [Link]

-

Recrystallization of Drugs: Significance on Pharmaceutical Processing - ResearchGate. [Link]

-

How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. - European Pharmaceutical Review. [Link]

- CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs - Google P

- US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google P

-

Role of Methanol in Lyophilisation and Freeze-Drying Processes - Purosolv. [Link]

-

Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - Mario Schubert. [Link]

-

(PDF) Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - ResearchGate. [Link]

-

Why DMF Solvent Removal Is Difficult | Modern Approaches - BioChromato. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. [Link]

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

-

The Challenge Of Mixed Solvents | SP Industries Inc. - Scientific Products. [Link]

-

Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? [Link]

Sources

- 1. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]

- 2. tga.gov.au [tga.gov.au]

- 3. database.ich.org [database.ich.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. database.ich.org [database.ich.org]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. veeprho.com [veeprho.com]

- 9. scispace.com [scispace.com]

- 10. almacgroup.com [almacgroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. torontech.com [torontech.com]

- 13. Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety [labx.com]

- 14. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]

- 15. hinotek.com [hinotek.com]

- 16. researchgate.net [researchgate.net]

- 17. Why DMF Solvent Removal Is Difficult | Modern Approaches [biochromato.com]

- 18. rubingroup.org [rubingroup.org]

- 19. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LabXchange [labxchange.org]

- 21. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]

- 22. americanlaboratory.com [americanlaboratory.com]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. agilent.com [agilent.com]

Technical Support Center: A Guide to Characterizing and Mitigating Hygroscopicity in (2-Fluoro-5-methylphenyl)methanesulfonamide

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering potential hygroscopicity issues with (2-Fluoro-5-methylphenyl)methanesulfonamide. While specific hygroscopicity data for this compound is not extensively published, the principles and methodologies outlined here represent the gold-standard industry approach for characterizing and addressing moisture sensitivity in any active pharmaceutical ingredient (API).[][2]

Part 1: Frequently Asked Questions (FAQs) - First Observations

This section addresses initial questions that arise when handling a potentially hygroscopic compound.

Question: My sample of this compound appears clumpy, sticky, or difficult to handle. Is this due to hygroscopicity?

Answer: Yes, these are classic physical manifestations of hygroscopicity. Hygroscopicity is the tendency of a solid material to take up moisture from the surrounding atmosphere.[3][4] This uptake can occur through two primary mechanisms: adsorption (water molecules adhering to the surface) and absorption (water molecules penetrating the bulk of the material).[2][5] The resulting changes, such as caking, clumping, and poor flowability, are common challenges during pharmaceutical processing and handling.[6][7]

Question: What are the potential consequences of hygroscopicity for my compound's stability and performance?

Answer: Moisture uptake can have significant and detrimental effects on an API.[8] Beyond the physical handling issues, it can:

-

Induce Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[2][9]

-

Alter Solid-State Properties: Moisture can trigger changes in the crystal structure, potentially causing a stable polymorph to convert to a less stable one, form a hydrate, or even transition to an amorphous state.[8][10][11]

-

Impact Dissolution and Bioavailability: Changes in the solid form can significantly alter the compound's solubility and dissolution rate, which are critical factors for its therapeutic efficacy.[9]

-

Complicate Manufacturing: Hygroscopic powders can adhere to manufacturing equipment like tablet punches and hoppers, leading to process inefficiencies and batch-to-batch variability.[6][7]

Question: How can I quickly get an initial idea if my sample is absorbing atmospheric water?

Answer: A simple, albeit non-quantitative, method is to place a small, accurately weighed amount of the sample in a controlled, high-humidity environment (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity) at a constant temperature. Periodically re-weigh the sample. A consistent increase in mass is a strong indicator of hygroscopicity. For a more definitive and quantitative assessment, instrumental analysis is required.[][12]

Part 2: Systematic Troubleshooting & Characterization Guide

If initial observations suggest hygroscopicity, a systematic investigation is crucial. This section guides you through the essential analytical questions to ask and the techniques to answer them.

Question 1: How do I precisely quantify the hygroscopic behavior of my sample across a full humidity range?

Answer: The definitive technique for this is Dynamic Vapor Sorption (DVS) . DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[5][13][14] The output, a moisture sorption-desorption isotherm, provides a detailed profile of the material's interaction with water vapor.[15]

This analysis allows you to determine the critical relative humidity at which significant moisture uptake occurs and to classify the material's hygroscopicity.[16]

Caption: Workflow for quantitative hygroscopicity analysis using DVS.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place 5-15 mg of the this compound sample into the DVS sample pan.

-

Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a suitable temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This establishes a dry reference weight.[3][17]

-

Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at a constant temperature (typically 25°C). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[13]

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. Use the mass gain at a specific RH (e.g., 80%) to classify the material.[13][17]

Data Presentation: Hygroscopicity Classification

The data obtained from DVS at 25°C can be used to classify the material according to standards such as the European Pharmacopoeia.[13][17]

| Hygroscopicity Class | Weight Gain (% w/w) after 24h at 25°C / 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

| Table adapted from established pharmaceutical classification criteria.[13][18] |

Question 2: What is the total water content, and can I differentiate between surface water and bound (hydrate) water?

Answer: Thermogravimetric Analysis (TGA) is the ideal technique to answer this. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] As the sample is heated, it loses mass due to the evaporation of water. The temperature at which this mass loss occurs provides insight into the nature of the water:

-

Free or Adsorbed Water: Typically lost at lower temperatures, generally below 120°C.[21]

-

Bound or Hydrate Water: Lost at higher, more specific temperatures, as energy is required to break the water molecules free from the crystal lattice.[21]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Analysis: Heat the sample under a controlled nitrogen atmosphere. A typical heating rate is 10°C/minute from room temperature up to a temperature sufficient to ensure all water is removed (e.g., 200°C or higher).[22]

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The step(s) in the curve indicate the amount and type of water present.

Data Presentation: TGA Data Interpretation

| Temperature of Weight Loss | Interpretation |

| ~25°C - 120°C | Loss of loosely bound surface water (adsorbed moisture) or volatile solvents. |

| >120°C (distinct step) | Loss of water from a crystalline hydrate. The stoichiometry can be calculated from the weight loss. |

Question 3: Has the moisture uptake altered the crystal structure or solid form of my compound?

Answer: X-ray Powder Diffraction (XRPD) is the primary technique for identifying the solid-state form of a crystalline material.[11][23] Every crystalline solid has a unique XRPD pattern, which acts as its "fingerprint." If moisture uptake induces a change—such as converting an anhydrate to a hydrate, causing a polymorphic transition, or rendering the material amorphous—the XRPD pattern will change accordingly.[10][24] It is best practice to analyze the sample by XRPD before and after exposure to humidity (e.g., after a DVS cycle) to detect any changes.[18][25]

Caption: Logical workflow for using XRPD to identify moisture-induced solid-state transformations.

Experimental Protocol: XRPD Analysis

-

Initial Sample: Gently pack the as-received (dry) powder sample onto an XRPD sample holder.

-

Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Post-Humidity Sample: After the sample has been exposed to humidity (e.g., the sample from a completed DVS run), repeat the XRPD analysis under the same conditions.

-

Data Analysis: Overlay the two patterns. The appearance of new peaks, disappearance of original peaks, or the emergence of a broad "halo" (indicating amorphous content) are all definitive signs of a solid-state transformation.[24][26]

Part 3: Mitigation Strategies & Formulation FAQs

Question: My compound is confirmed to be hygroscopic. What are my options to manage this issue?

Answer: Several strategies can be employed, ranging from fundamental changes to the API itself to advanced formulation and packaging solutions.[9]

-

Solid Form Screening (Salt/Polymorph/Co-crystal Screening): This is often the first and most effective approach. A comprehensive screen may identify an alternative crystalline form (a different polymorph, a salt, or a co-crystal) of this compound that exhibits lower hygroscopicity and greater physical stability.[9][27]

-

Formulation with Excipients: Diluting the API with hydrophobic excipients (e.g., certain grades of microcrystalline cellulose or magnesium stearate) can help to "shield" it from ambient moisture.[9][]

-

Particle Engineering & Processing: Techniques like spray drying or encapsulation can create a protective barrier around the API particles, reducing their exposure to humidity.[9]

-

Strict Environmental Control: All handling, processing, and manufacturing steps must be conducted in environments with controlled low humidity.[2][29] This is a critical procedural control.

-

High-Barrier Packaging: The final drug product should be packaged in materials with a low moisture vapor transmission rate, such as foil-foil blisters or glass bottles with tight seals, often including a desiccant.[7][9][]

By systematically applying the analytical techniques and mitigation strategies outlined in this guide, researchers and developers can effectively manage the challenges posed by the hygroscopicity of this compound, ensuring the development of a stable, safe, and effective pharmaceutical product.

References

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(3). [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.[Link]

-

Lim, et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-